Cas no 1806374-37-7 (2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride)

2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride is a specialized sulfonylating reagent used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its key advantages include high reactivity due to the electron-withdrawing nitro and fluoro substituents, which enhance its electrophilic character. The methyl group provides moderate steric control, allowing selective reactions in complex systems. This compound is valuable in peptide chemistry, pharmaceutical intermediates, and materials science, where precise functionalization is required. It exhibits good stability under standard handling conditions while remaining highly reactive in controlled environments. The presence of fluorine further expands its utility in the synthesis of fluorinated compounds, making it a versatile building block for advanced chemical applications.
2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride structure
1806374-37-7 structure
Product Name:2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride
CAS No:1806374-37-7
MF:C7H5ClFNO4S
MW:253.635303258896
CID:5001418
Update Time:2025-10-21

2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride
    • Inchi: 1S/C7H5ClFNO4S/c1-4-2-3-5(10(11)12)6(9)7(4)15(8,13)14/h2-3H,1H3
    • InChI Key: AXAWMZVXAAECDO-UHFFFAOYSA-N
    • SMILES: ClS(C1C(=C(C=CC=1C)[N+](=O)[O-])F)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 349
  • XLogP3: 2.2
  • Topological Polar Surface Area: 88.3

2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010014485-250mg
2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride
1806374-37-7 97%
250mg
489.60 USD 2021-07-05
Alichem
A010014485-500mg
2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride
1806374-37-7 97%
500mg
847.60 USD 2021-07-05
Alichem
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2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride
1806374-37-7 97%
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Additional information on 2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride

Comprehensive Overview of 2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride (CAS No. 1806374-37-7)

2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride (CAS No. 1806374-37-7) is a specialized sulfonyl chloride derivative widely utilized in organic synthesis and pharmaceutical research. This compound belongs to the class of nitroaromatic sulfonyl chlorides, which are pivotal intermediates in the development of agrochemicals, dyes, and advanced materials. Its unique molecular structure, featuring a fluoro and methyl substituent, enhances reactivity and selectivity in nucleophilic substitution reactions, making it a valuable tool for chemists.

The growing demand for fluorinated compounds in drug discovery has spotlighted 2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride as a key building block. Researchers frequently search for "sulfonyl chloride applications" or "nitrobenzenesulfonyl chloride synthesis" to explore its role in creating biologically active molecules. Its compatibility with cross-coupling reactions and peptide modifications aligns with trends in green chemistry and sustainable synthesis, addressing concerns about environmental impact.

From a technical perspective, the CAS No. 1806374-37-7 compound exhibits stability under controlled conditions, though proper handling protocols are essential. Its nitro group and sulfonyl chloride functionality enable diverse transformations, such as amidation and esterification, which are critical for producing high-value intermediates. Recent publications highlight its use in designing fluorescence probes and covalent inhibitors, reflecting its versatility in life sciences.

In the context of industrial applications, 2-Fluoro-6-methyl-3-nitrobenzenesulfonyl chloride is often compared to analogous halogenated sulfonyl chlorides due to its balanced reactivity and cost-effectiveness. Queries like "how to purify sulfonyl chlorides" or "storage conditions for nitroaromatics" underscore practical challenges faced by manufacturers. Innovations in catalytic processes and waste reduction further elevate its relevance in modern chemical production.

Analytical characterization of this compound typically involves NMR spectroscopy, HPLC, and mass spectrometry to ensure purity and structural integrity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups creates a distinct electronic profile, influencing its behavior in electrophilic aromatic substitution reactions. Such properties are frequently discussed in forums focusing on organic synthesis optimization.

Future research directions for CAS No. 1806374-37-7 may explore its potential in material science, such as polymer functionalization or MOF (Metal-Organic Framework) development. As the scientific community prioritizes atom-efficient methodologies, this compound’s role in C-H activation and photocatalysis could gain traction. Collaborative studies between academia and industry will likely drive innovations leveraging its multifunctional architecture.

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